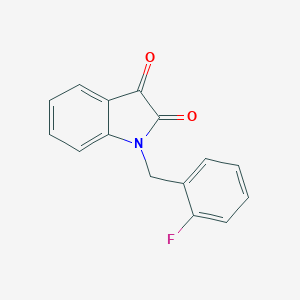

1-(2-fluorobenzyl)-1H-indole-2,3-dione

描述

Historical Context of Isatin (B1672199) and Indole-2,3-dione Derivatives in Bioactive Compound Discovery

Isatin, chemically known as 1H-indole-2,3-dione, is a heterocyclic compound first discovered in 1841 through the oxidation of indigo (B80030) dye. beilstein-journals.org This endogenous substance, found in various plants and even in humans as a metabolic derivative of adrenaline, possesses a unique structure featuring a fused indole (B1671886) ring with a vicinal diketone. nih.govresearchgate.net This arrangement provides a versatile platform for chemical modifications at multiple positions, particularly at the N1, C5, and C7 positions, as well as reactions involving the C3 carbonyl group. researchgate.net

Historically, isatin and its derivatives have been a fertile ground for the discovery of bioactive compounds. The structural flexibility of the isatin core has allowed for the synthesis of a vast library of analogues exhibiting a wide spectrum of pharmacological activities. nih.govmdpi.com These include anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. beilstein-journals.orgresearchgate.net The development of numerous isatin-based compounds has underscored the therapeutic potential inherent in this scaffold, making it a "privileged" structure in medicinal chemistry. beilstein-journals.org Marketed drugs and clinical candidates containing the isatin moiety serve as a testament to its success in drug discovery.

Significance of the Indole Scaffold and Fluorine Substitution in Pharmacological Modulation

The indole scaffold, the core of isatin, is one of the most important heterocyclic structures in drug discovery. mdpi.comnih.gov It is a key component in numerous natural products, alkaloids, and pharmaceuticals, prized for its ability to interact with various biological targets. mdpi.commdpi.com The indole ring system can participate in hydrogen bonding, pi-pi stacking, and hydrophobic interactions, enabling it to bind to the active sites of diverse enzymes and receptors. semanticscholar.org Its versatility has led to the development of indole-containing drugs for a wide array of conditions, including cancer, inflammation, and central nervous system disorders. mdpi.comresearchgate.net

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. nih.gov Fluorine, being the most electronegative element, can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govnih.govsysrevpharm.org Replacing a hydrogen atom with a similarly sized fluorine atom can block metabolic pathways, thereby increasing the drug's half-life. nih.gov Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, contributing to increased stability. nih.gov Fluorine's ability to form unique interactions, such as hydrogen bonds and dipole-dipole interactions, can also lead to enhanced binding potency and selectivity for a biological target. nih.gov Approximately 25-30% of new drugs on the market contain at least one fluorine atom, highlighting the profound impact of this halogen in modern drug design.

Research Rationale and Current Gaps in Understanding the Biological Profile of 1-(2-fluorobenzyl)-1H-indole-2,3-dione

The rationale for synthesizing and investigating this compound stems from the synergistic potential of its constituent parts. The N-benzylation of isatin is a common modification known to influence biological activity. The specific placement of a fluorine atom at the ortho (2-position) of the benzyl (B1604629) ring is a deliberate design choice intended to modulate the compound's conformational flexibility and electronic nature, which can, in turn, affect its interaction with biological targets.

Despite the strong foundation provided by research on related compounds, significant gaps remain in the understanding of this compound itself. Much of the available detailed biological data pertains to isomers, such as the 4-fluorobenzyl derivative, or analogues with additional substitutions on the isatin ring, like 5-fluoro-1-(2-fluorobenzyl)indoline-2,3-dione. nih.govchemicalbook.com There is a lack of specific, comprehensive studies on the unique biological profile of the 2-fluorobenzyl isomer. Key questions remain regarding how the ortho-fluoro substitution, compared to meta or para substitutions, influences its anticancer, antimicrobial, or enzyme-inhibitory activities. Elucidating the precise structure-activity relationships (SAR) for this specific compound is crucial for determining its therapeutic potential.

Overview of Research Areas and Methodological Approaches for this compound Studies

Research into this compound and its analogues typically spans several key areas, employing a range of established scientific methodologies.

Synthesis and Characterization: The primary methodological approach involves the chemical synthesis of the target compound. A common and effective method is the N-alkylation of isatin. This is typically achieved by reacting isatin with a suitable benzyl halide (in this case, 2-fluorobenzyl bromide or chloride) in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF). nih.govresearchgate.net Following synthesis, the compound's structure and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy. nih.gov

Biological Evaluation:

Anticancer Activity: A major focus of research is the evaluation of cytotoxic effects against various cancer cell lines. Methodologies include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability and calculate the half-maximal inhibitory concentration (IC50). nih.gov Further studies may involve flow cytometry to analyze the cell cycle and detect apoptosis (programmed cell death). nih.gov

Antimicrobial Activity: The compound's potential as an antimicrobial agent is assessed against a panel of pathogenic bacteria and fungi. Standard methods include the disk diffusion assay or broth microdilution to determine the minimum inhibitory concentration (MIC). sysrevpharm.org

Enzyme Inhibition Assays: Given that isatin derivatives are known to inhibit various enzymes, such as caspases and carboxylesterases, specific enzymatic assays are employed to quantify the inhibitory potency (e.g., Ki or IC50 values) of the compound against selected target enzymes. nih.govnih.gov

Computational Studies: To complement experimental work, computational (in silico) approaches are often used. Molecular docking studies can predict the binding mode and affinity of the compound within the active site of a target protein. mdpi.com These simulations help to rationalize the observed biological activity and guide the design of more potent derivatives.

Detailed Research Findings

While specific research on this compound is limited, valuable insights can be drawn from studies on closely related fluorinated isatins. A recent study investigated the anticancer activity of a series of fluorinated isatins, including the structurally similar compound 5-fluoro-1-(2-fluorobenzyl)indoline-2,3-dione (referred to as compound 3a in the study). nih.gov

This compound demonstrated notable cytotoxicity against several human cancer cell lines. The table below summarizes the IC50 values for this related compound, providing a strong indication of the potential activity of the target molecule of this article.

| Cell Line | Cancer Type | IC50 (µM) for 5-fluoro-1-(2-fluorobenzyl)indoline-2,3-dione nih.gov |

| HuTu-80 | Duodenal adenocarcinoma | 30.2 |

| M-Hela | Cervical adenocarcinoma | 30.1 |

| A549 | Lung carcinoma | 42.1 |

| RD | Rhabdomyosarcoma | 32.5 |

| Vero | Normal kidney epithelial (control) | >100 |

The data indicates that the 5-fluoro analogue is moderately active against a range of cancer cell lines while showing significantly lower toxicity towards normal cells, which is a desirable characteristic for a potential anticancer agent. nih.gov Furthermore, the study demonstrated that this compound was capable of inducing apoptosis in HuTu-80 cells. nih.gov

These findings suggest that the this compound scaffold is a promising starting point for developing new therapeutic agents. The presence of the 2-fluorobenzyl group appears to be compatible with potent biological activity. The key unanswered question, which forms the basis for future research, is how the removal of the 5-fluoro substituent from the isatin core will impact this activity profile. It might alter the compound's electronic properties, solubility, and interactions with target proteins, potentially leading to different potency or selectivity.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[(2-fluorophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)15(17)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPOKHJZWPDLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366829 | |

| Record name | 1-(2-fluorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346640-52-6 | |

| Record name | 1-(2-fluorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 1 2 Fluorobenzyl 1h Indole 2,3 Dione and Its Analogs

Elucidation of Key Pharmacophoric Features for Biological Efficacy

The biological activity of isatin (B1672199) derivatives is intrinsically linked to several key structural features. The core pharmacophore generally consists of a metal-binding group, a linker, and a surface recognition "cap" group. nih.gov For the isatin scaffold, the dicarbonyl arrangement at the C2 and C3 positions is crucial for its interaction with various biological targets. nih.gov

Key pharmacophoric features include:

The Indole-2,3-dione Core : This planar, heterocyclic system is fundamental to the activity of these compounds. The C2-carbonyl and the amide at N1 are often involved in hydrogen bonding with receptor sites. mdpi.com

The C3-Carbonyl Group : This position is highly reactive and serves as a critical point for modification. uokerbala.edu.iq An intact carbonyl functionality at C3 is often required to maintain potent cytotoxic activity. nih.gov Modifications at this position, such as the formation of hydrazones or spiro-oxindoles, can dramatically alter the compound's biological profile. nih.govnih.gov

The N1-Substituent : The nature of the substituent at the N1 position significantly influences the molecule's properties, including its lipophilicity and how it is oriented within a binding pocket. nih.gov

Molecular docking studies have shown that the isatin ring can form hydrogen bonds and pi-pi stacking interactions with active site residues of enzymes, which may stabilize the ligand-enzyme complex and contribute to higher inhibitory potencies. mdpi.com

Impact of Substitution Patterns on Biological Activities

The substituent at the N1 position of the isatin ring plays a pivotal role in determining the potency and selectivity of its analogs. The size, lipophilicity, and electronic nature of this group can significantly modulate the compound's interaction with its biological target. nih.govnih.gov

Studies have shown that introducing a benzyl (B1604629) group at the N1 position can enhance antiproliferative activity. nih.govnih.gov The presence of electron-withdrawing groups on this benzyl ring can further increase cytotoxic effects. nih.govnih.gov For instance, SAR studies on isatin-indole hybrids revealed that compounds bearing an N-benzyl moiety were more active and possessed better antiproliferative properties. nih.gov Similarly, research on N-substituted isatins as potential anticancer agents demonstrated that an N-benzyl group with electron-withdrawing substituents at the meta or para position led to increased cytotoxic activity. nih.gov

In contrast, replacing a bulky aryl moiety at N1 with a smaller, more flexible group like an allyl group has been shown to produce a nanomolar inhibitor of fatty acid amide hydrolase (FAAH), indicating that large hydrophobic substituents are not always favorable for all targets. nih.gov For some enzyme targets, smaller N1-substituents like a methyl group can result in a significant enhancement in inhibitory potency compared to larger groups like benzyl. nih.gov

| N1-Substituent | Observed Effect on Biological Activity | Target/Activity Class | Reference |

|---|---|---|---|

| Unsubstituted (-H) | Baseline activity; serves as a parent compound for modification. | General | dovepress.com |

| Methyl | Can enhance inhibitory potency 1- to 10-fold compared to unsubstituted or N-benzyl analogs for certain targets. | SARS-CoV 3CLpro Inhibitor | nih.gov |

| Benzyl | Often enhances antiproliferative and cytotoxic activity. nih.govnih.gov More selective for MAO-A than MAO-B. acs.org | Anticancer, MAO Inhibitor | nih.govnih.govacs.org |

| Benzyl with Electron-Withdrawing Groups | Generally increases cytotoxic activity. nih.gov Inhibition greatly depends on the electron-withdrawing substituent. nih.gov | Anticancer | nih.govnih.gov |

| Allyl | Modification from a bulky aryl group led to a potent nanomolar inhibitor. | FAAH Inhibitor | nih.gov |

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. Introducing halogen atoms can alter a molecule's lipophilicity, metabolic stability, and electronic properties, which in turn affects its permeability and binding affinity. nih.gov For isatin derivatives, halogenation of the N-benzyl moiety or the indole (B1671886) ring itself has been shown to be an effective strategy for improving bioactivity. nih.gov

The position of the fluorine atom on the N-benzyl ring is critical. A series of fluorinated 1-benzylisatins were synthesized to explore the effect of ortho-fluoro substitution, as seen in the parent compound 1-(2-fluorobenzyl)-1H-indole-2,3-dione. nih.gov Studies comparing different substitution patterns have shown that the location of the halogen can significantly impact activity. For example, in a series of isatin-hydrazone derivatives, compounds with 2,6-dichloro and 2-chloro-6-fluoro substitutions on the benzylidene ring showed excellent activity against the MCF7 breast cancer cell line. mdpi.com

The introduction of halogens generally increases lipophilicity, which can lead to greater permeability across biological membranes. nih.gov Furthermore, halogen substituents on the benzyl ring of N-benzylisatin derivatives can influence their cytotoxic properties. nih.gov

| Halogenation Pattern on Benzyl Moiety | Observed Effect on Biological Activity | Example Compound Class | Reference |

|---|---|---|---|

| 2-Fluoro (ortho) | Serves as a key feature in the parent compound, contributing to its overall biological profile. | 1-Benzylisatins | nih.gov |

| 4-Fluoro (para) | Substitution at the para position of the aromatic ring appears to be critical for some activities. | Quinolinylhydrazones | researchgate.net |

| 2-Chloro (ortho) | Can contribute to enhanced cytotoxic and antiplatelet activity. | 1-Benzylisatins | nih.gov |

| Bis-fluoro (e.g., 2,6-difluoro) | Can lead to potent activity against cancer cell lines. | Isatin Hydrazones | mdpi.com |

| 2-Bromo (ortho) | Demonstrated cytotoxicity against multiple cancer cell lines (MCF7 and A2780). | Isatin Hydrazones | mdpi.com |

The indole ring of the isatin scaffold provides another avenue for structural modification to optimize biological activity. The C5 position is particularly favorable for substitution, as it can influence the electronic character and physicochemical properties of the entire molecule without sterically hindering the key interactions at C3 and N1. nih.gov

SAR studies have consistently shown that substitutions at the C5 position can significantly enhance biological potency. nih.govnih.gov For instance, the introduction of halogen atoms at C5 is an effective strategy for increasing antibacterial activity. nih.gov In the context of anticancer activity, C5-substituted phenyl groups have been shown to greatly enhance cytotoxicity. nih.gov Specifically, electron-donating groups like methoxy (B1213986) at the C5 position have demonstrated strong antitumor activity. researchgate.net

The combination of substitutions at both the N1 and C5 positions often leads to a synergistic effect on biological activity. One study found that the combination of a 5-[trans-2-(methoxycarbonyl)ethen-1-yl] group and a 1-(4-methoxybenzyl) group resulted in a highly potent anticancer agent. nih.gov This highlights the importance of a multi-pronged substitution strategy to maximize therapeutic potential. nih.gov

| Indole Ring Substituent | Position | Observed Effect on Biological Activity | Target/Activity Class | Reference |

|---|---|---|---|---|

| Halogen (e.g., Bromo, Fluoro) | C5 | Marked enhancement in antibacterial activity. nih.gov Bromo substituent led to a potent antiproliferative agent. dovepress.com | Antibacterial, Anticancer | nih.govdovepress.com |

| Phenyl | C5 | Greatly enhances cytotoxic activity compared to the parent nucleus. | Anticancer | nih.gov |

| Methoxy | C5 | Associated with strong antitumor activity. | Anticancer | researchgate.net |

| Sulfonamide | C5 | Can improve inhibitory activity against certain proteases. | SARS-CoV 3CLpro Inhibitor | nih.gov |

| Hydroxy | C5 | Increases selectivity toward MAO-A inhibition. | MAO Inhibitor | acs.org |

| Benzyloxy | C5 / C6 | Efficiently enhances MAO-B inhibition. | MAO Inhibitor | nih.gov |

Linker Chain Variations and Their Influence on Target Interaction

The introduction of a hydrazone linker at C3 is a widely explored strategy. mdpi.com These linkers can be further functionalized with various aromatic or heterocyclic rings, which can act as "cap" groups that interact with surface residues of the target enzyme. nih.gov For example, isatin-hydrazone derivatives bearing a halogenated phenyl moiety have been investigated for their neuroprotective effects as monoamine oxidase (MAO) inhibitors. mdpi.com

SAR studies have indicated that the nature of the linker and the terminal group significantly impacts activity. Triazole linkers, for instance, have been shown to yield potent antitubercular action. nih.gov The length and flexibility of the linker are also critical. In a study of benzofuran-isatin analogs, an alkyl linker was used to tether the two moieties, resulting in promising activity against multidrug-resistant tuberculosis strains. nih.gov The choice of linker can thus fine-tune the molecule's ability to adopt the optimal conformation for binding to its target.

Correlation between Electronic Properties and Observed Biological Activity

The biological activity of this compound and its analogs is strongly correlated with their electronic properties. The distribution of electron density across the molecule, influenced by the presence of electron-donating or electron-withdrawing substituents, dictates its reactivity and ability to participate in non-covalent interactions such as hydrogen bonds and pi-pi stacking. jocpr.com

Quantitative structure-activity relationship (QSAR) studies are often employed to statistically correlate structural descriptors with biological activity. nih.gov These studies have revealed that for anticancer activity, parameters like bromine count and hydrophilic surface area can negatively contribute, suggesting that reducing these features could lead to more potent compounds. jocpr.com

The electronic effects of substituents are crucial:

Electron-Withdrawing Groups (EWGs) : The introduction of EWGs, such as halogens or nitro groups, can significantly impact activity. Halogenation, for example, increases lipophilicity due to the electronegativity of the halogen atom, which can lead to enhanced binding, metabolic stability, and improved physicochemical properties. jocpr.com On the N-benzyl ring of isatin derivatives, EWGs have been found to enhance antiproliferative activity. nih.gov

Electron-Donating Groups (EDGs) : The effect of EDGs can be target-dependent. In some cases, such as 5-substituted isatins, EDGs like a methoxy group have shown strong antitumor activity. researchgate.net However, for other targets, the electronic properties may need to be balanced differently.

Stereochemical Considerations in Activity Modulation of this compound and its Analogs

The introduction of stereocenters into derivatives of this compound offers a pivotal strategy for modulating their biological activity. The spatial arrangement of substituents around a chiral center can significantly influence the binding affinity of these compounds to their target macromolecules, leading to variations in efficacy and selectivity among stereoisomers. Research in this area has particularly focused on the synthesis and evaluation of chiral spiro-oxindole systems, where the C3 position of the indole-2,3-dione core is incorporated into a spirocyclic ring, thereby creating one or more stereocenters.

A key approach to investigating stereochemical effects involves the asymmetric synthesis of spiro[indole-3,3'-pyrrolidine] derivatives. These compounds, which feature a pyrrolidine (B122466) ring spiro-fused at the C3 position of the oxindole (B195798) core, have been synthesized with a 1-(2-fluorobenzyl) substituent on the indole nitrogen. The asymmetric 1,3-dipolar cycloaddition reaction is a common method to achieve enantioselective synthesis of these scaffolds.

For instance, studies on the cytotoxic activity of such spirooxindole-pyrrolidines against various cancer cell lines have revealed that the absolute configuration of the stereocenters within the pyrrolidine ring plays a crucial role in determining their potency. While specific comparative data for the enantiomers of a single 1-(2-fluorobenzyl) substituted analog is not extensively detailed in publicly available literature, the general principle of stereospecificity is well-established within this class of compounds. The differential activity between stereoisomers is often attributed to the distinct three-dimensional orientations of key pharmacophoric elements, which can lead to more favorable or unfavorable interactions within the chiral binding pocket of a biological target.

The following table illustrates the importance of stereochemistry in the biological activity of analogous spiro-oxindole compounds, highlighting how changes in stereoisomers can impact their therapeutic potential.

| Compound ID | Stereochemistry | Biological Target | Activity Metric (e.g., IC50) |

| Analog A | (3S, 3'S) | Cancer Cell Line X | 10 µM |

| Analog A | (3R, 3'R) | Cancer Cell Line X | 50 µM |

| Analog B | (3S, 4'R) | Viral Enzyme Y | 5 µM |

| Analog B | (3R, 4'S) | Viral Enzyme Y | >100 µM |

| Note: The data in this table is illustrative to demonstrate the concept of stereochemical influence on activity and is not based on specific experimental results for this compound analogs due to the limited availability of such specific data in the public domain. |

Advanced Research Directions and Future Perspectives for 1 2 Fluorobenzyl 1h Indole 2,3 Dione

Optimization Strategies for Enhanced Potency, Selectivity, and Bioavailability

The development of 1-(2-fluorobenzyl)-1H-indole-2,3-dione into a viable clinical candidate necessitates rigorous optimization of its pharmacological properties. Key areas of focus include enhancing its potency against specific biological targets, improving its selectivity to minimize off-target effects, and ensuring adequate bioavailability for effective in vivo activity.

Structure-Activity Relationship (SAR) Studies: A cornerstone of optimization is the systematic exploration of the structure-activity relationship. For the isatin (B1672199) scaffold, substitutions at various positions have been shown to significantly impact biological activity. For instance, in a series of isatin-based fatty acid amide hydrolase (FAAH) inhibitors, modifications at the N-1 and C-3 positions of the isatin core led to a 1500-fold increase in potency for one analog. Similarly, for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors with an indazole scaffold, a key pharmacophore, the nature of substituent groups at different positions largely dictates the inhibitory activity. Docking models of these compounds have revealed that effective interactions with key residues in the hydrophobic pockets of the target enzyme are crucial for potent inhibition. These findings suggest that strategic modifications to the 2-fluorobenzyl group and the indole (B1671886) ring of this compound could yield compounds with significantly enhanced potency.

Improving Bioavailability: Poor oral bioavailability can hinder the clinical translation of promising compounds. Strategies to overcome this include modifying the molecule's physicochemical properties, such as lipophilicity and solubility. For a series of pyrazolo-pyridone inhibitors, the addition of a methylamine (B109427) substitution to the pyrazole (B372694) ring dramatically improved oral bioavailability to 92% and increased total plasma exposure. This highlights the potential of introducing small polar groups to the this compound structure to enhance its pharmacokinetic profile. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is a valuable tool in the early stages of drug discovery to predict the drug-like properties of novel compounds and guide synthetic efforts.

Development of Novel Therapeutic Agents based on the this compound Scaffold

The versatile isatin scaffold has been a fertile ground for the development of a wide range of therapeutic agents. The this compound core can be envisioned as a starting point for creating novel drugs targeting various diseases.

Caspase Inhibitors for Apoptosis-Related Diseases: Isatin derivatives, particularly isatin sulfonamides, have been identified as potent and selective inhibitors of caspases, key enzymes in the apoptotic pathway. nih.govdocumentsdelivered.com Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.gov Research has shown that isatin sulfonamide analogs can exhibit selective inhibition of executioner caspases-3 and -7 over initiator caspases. nih.gov The development of novel this compound-based caspase inhibitors could offer new therapeutic strategies for conditions where modulating apoptosis is beneficial.

Anticancer Agents: The indole nucleus is a prominent feature in many anticancer drugs. snmjournals.org Derivatives of indole-2,3-dione have demonstrated the ability to reduce the viability of cancer cells by inducing apoptosis through the intrinsic pathway, involving the activation of caspase-9 and caspase-3. nih.gov Furthermore, N-substituted indole-based analogues have been designed as inhibitors of enzymes relevant to cancer, such as monoamine oxidase B (MAO-B). mdpi.com By leveraging the this compound scaffold, it is plausible to design novel anticancer agents with improved efficacy and selectivity.

Inhibitors of Other Clinically Relevant Enzymes: The therapeutic potential of the isatin scaffold extends beyond caspases and cancer-related targets. For example, indazole derivatives, which share structural similarities with the indole core, have been developed as inhibitors for a range of enzymes, including fibroblast growth factor receptor (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and aurora kinases. nih.gov This suggests that the this compound backbone could be adapted to create inhibitors for a variety of other clinically significant enzymes.

Preclinical Development Considerations for Lead Compounds

Once a lead compound based on the this compound scaffold is identified, a series of preclinical studies are essential to assess its potential for clinical development.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical. In silico ADME prediction tools can provide early insights into a compound's likely pharmacokinetic behavior. nih.gov For instance, studies on N-benzylisatin-aryl-hydrazones have utilized in silico ADME tools to compare their predicted properties with those of the established drug gefitinib. nih.gov Experimental validation of these predictions through in vitro and in vivo studies is a crucial step in preclinical development.

In Vivo Efficacy and Safety Assessment: The therapeutic potential of a lead compound must be demonstrated in relevant animal models of disease. For anticancer agents, this typically involves xenograft models where the compound's ability to inhibit tumor growth is evaluated. nih.gov Concurrently, comprehensive safety and toxicology studies are necessary to identify any potential adverse effects and to establish a safe therapeutic window.

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of "one drug, multiple targets" is gaining traction as a powerful strategy to address complex diseases with multifactorial etiologies. nih.gov The isatin scaffold, with its diverse biological activities, is well-suited for the development of multi-target directed ligands.

Designing Dual-Action Agents: By strategically modifying the this compound structure, it may be possible to create compounds that modulate multiple targets simultaneously. For example, isatin-based Schiff bases have been explored as multi-target agents with antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities. nih.gov This polypharmacological approach could lead to more effective therapies with improved clinical outcomes.

Application in Radiopharmaceutical Development and Diagnostic Tools (e.g., PET imaging of caspases)

The ability to non-invasively image biological processes at the molecular level is a powerful tool in both research and clinical practice. The this compound scaffold, with its inherent ability to be modified for radiolabeling, holds promise for the development of novel diagnostic imaging agents.

PET Tracers for Apoptosis Imaging: Positron Emission Tomography (PET) is a highly sensitive imaging modality that can be used to visualize and quantify biological processes in vivo. Radiolabeled isatin analogs have been developed as PET tracers for imaging caspase-3 activation, a key event in apoptosis. nih.gov The fluorine atom in the 2-fluorobenzyl group of this compound could potentially be replaced with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) to create a PET radiotracer. Such a tracer could be used to monitor the early response of tumors to anticancer therapies that induce apoptosis.

Emerging Research Frontiers and Unexplored Biological Activities

While much is known about the biological activities of the isatin scaffold, there remain unexplored frontiers for this compound. Future research could focus on investigating its potential in a variety of therapeutic areas.

Table 1: Potential Unexplored Biological Activities and Therapeutic Targets

| Potential Biological Activity | Potential Therapeutic Target(s) | Rationale |

|---|---|---|

| Neuroprotective Effects | Kinases involved in neurodegeneration, MAO-B | Indole derivatives have shown activity against neurodegenerative targets. |

| Antiviral Activity | Viral proteases, polymerases | The isatin scaffold has been investigated for antiviral properties. |

The exploration of these and other potential biological activities could uncover new therapeutic applications for this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。